tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13871130
InChI: InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h4,7-8H,5-6,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC2=C1C=CC=N2
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

CAS No.:

Cat. No.: VC13871130

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name tert-butyl 3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate
Standard InChI InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h4,7-8H,5-6,9H2,1-3H3
Standard InChI Key OYTGMXKBWKMKNW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC2=C1C=CC=N2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2=C1C=CC=N2

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate consists of a 1,5-naphthyridine scaffold, a bicyclic system comprising two fused pyridine-like rings with nitrogen atoms at positions 1 and 5. The 3,4-dihydro designation indicates partial saturation of the six-membered ring, reducing aromaticity and enhancing reactivity at specific positions . The tert-butyl carbamate group at the 1-position serves as a protective moiety for secondary amines, enabling selective deprotection under acidic conditions.

PropertyValue
SMILESCC(C)(C)OC(=O)N1C2=C(CC1)N=CC=C2
InChIInChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-10-9-14-6-5-11(10)15/h5-6,9H,7-8H2,1-4H3
Boiling PointEstimated 320–350°C (dec.)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)

Synthetic Methodologies

Friedländer Annulation and Cyclization

The synthesis of 1,5-naphthyridine derivatives often employs the Friedländer reaction, which involves cyclocondensation of 2-aminopyridine derivatives with carbonyl compounds. For tert-butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate, a modified approach uses 3-aminopyridine and tert-butyl glyoxylate under alkaline conditions. The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the dihydro-naphthyridine core .

Example Protocol:

  • Dissolve 3-aminopyridine (1.0 equiv) and tert-butyl glyoxylate (1.2 equiv) in ethanol.

  • Add aqueous NaOH (10% w/v) and reflux at 80°C for 12 hours.

  • Neutralize with HCl, extract with ethyl acetate, and purify via column chromatography (Yield: 65–75%) .

Boc Protection Strategies

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP. This step typically occurs after cyclization to avoid interference with the annulation process.

Chemical Reactivity and Functionalization

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM), regenerating the secondary amine. This step is critical for further derivatization in drug discovery pipelines:
Boc-protected amine+TFAAmine+CO2+t-BuOH\text{Boc-protected amine} + \text{TFA} \rightarrow \text{Amine} + \text{CO}_2 + \text{t-BuOH}

Electrophilic Substitution

The electron-rich dihydro-naphthyridine ring undergoes electrophilic substitution at the 6- and 8-positions. Nitration using HNO₃/H₂SO₄ yields nitro derivatives, while halogenation with NXS (X = Cl, Br) provides halides for cross-coupling reactions .

Hydrogenation and Ring Saturation

Catalytic hydrogenation (H₂, Pd/C) fully saturates the dihydro-naphthyridine ring, producing decahydro derivatives. This modification alters the compound’s conformational flexibility and binding affinity in biological systems .

Applications in Medicinal Chemistry

Intermediate for Kinase Inhibitors

The 1,5-naphthyridine scaffold is a privileged structure in kinase inhibitor design. For example, derivatives of tert-butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate have been explored as intermediates for JAK2 and ALK5 inhibitors, showing nanomolar potency in enzymatic assays .

Antibacterial Agents

Naphthyridine derivatives exhibit activity against DNA gyrase and topoisomerase IV, targets in Gram-positive bacterial infections. Structural analogs of this compound demonstrate MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Enterococcus faecium .

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